molecular formula C20H18N4O3S B2601286 N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396881-09-6

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2601286
CAS No.: 1396881-09-6
M. Wt: 394.45
InChI Key: ZIFQRNRJZZYLAV-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features an indole moiety, a thiophene ring, and a tetrahydropyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with thiophene-containing aldehydes, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often include the use of catalysts such as Lewis acids, and solvents like dichloromethane or ethanol. The temperature and pH are carefully controlled to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions. Green chemistry principles, such as solvent recycling and energy-efficient processes, are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, modulating their activity, while the thiophene ring can interact with enzymes, inhibiting their function. These interactions lead to the compound’s observed biological effects, such as anticancer or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its combination of indole, thiophene, and tetrahydropyrimidine moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits that are not observed in simpler compounds.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-18(21-8-7-13-10-22-17-6-2-1-5-15(13)17)16-11-23-20(27)24(19(16)26)12-14-4-3-9-28-14/h1-6,9-11,22H,7-8,12H2,(H,21,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFQRNRJZZYLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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